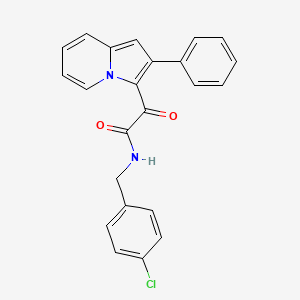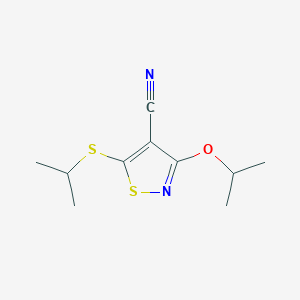![molecular formula C23H16ClFN2O2 B4329141 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4329141.png)
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide
Descripción general
Descripción
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound is also known as TAK-659 and has been found to have promising applications in the field of cancer research. In
Mecanismo De Acción
The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide involves the inhibition of B-cell receptor signaling. This compound binds to and inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key component of B-cell receptor signaling. By inhibiting BTK activity, this compound prevents the activation and proliferation of B-cells, which are often overactive in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide are primarily related to its inhibitory effects on B-cell receptor signaling. This compound has been found to induce apoptosis (programmed cell death) in B-cells and to inhibit the production of cytokines and chemokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide in lab experiments is its potent inhibitory effects on B-cell receptor signaling. This makes it a valuable tool for studying the role of B-cell receptor signaling in various biological processes and diseases. However, one limitation of this compound is its specificity for BTK. While this specificity is desirable for studying B-cell biology, it may limit its potential as a therapeutic agent for other diseases.
Direcciones Futuras
There are several future directions for research on 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide. One area of interest is the development of combination therapies that target multiple components of B-cell receptor signaling. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases that involve BTK, such as autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential as a therapeutic agent in cancer research. It has been found to have potent inhibitory effects on B-cell receptor signaling and has shown promising results in preclinical studies for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propiedades
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c24-16-10-8-15(9-11-16)13-27-14-20(19-6-1-2-7-21(19)27)22(28)23(29)26-18-5-3-4-17(25)12-18/h1-12,14H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFVXKKGNNEHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-fluorophenyl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-(3,4-dichlorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4329068.png)
![4-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4329073.png)

![methyl 2-{[oxo(2-phenylindolizin-3-yl)acetyl]amino}benzoate](/img/structure/B4329085.png)
![3-[6-amino-5-cyano-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl]benzoic acid](/img/structure/B4329092.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4329111.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-chloropyridin-3-yl)-2-oxoacetamide](/img/structure/B4329119.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329126.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B4329133.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4329140.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4329147.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(5-methylisoxazol-3-yl)-2-oxoacetamide](/img/structure/B4329150.png)